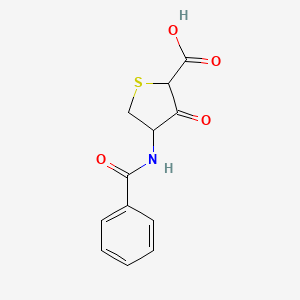

![molecular formula C13H20N2O3S2 B5569345 (4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)

(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazole and oxazepane derivatives often involves multi-step reactions, utilizing specific reactants and conditions to achieve the desired structural complexity. For example, the synthesis of 1,2,5-trithiepan-4,6-dicarboxylates from 1,2,3-thiadiazole derivatives involves an unusual reduction and ring enlargement with sulfur addition, leading to a mixture of cis/trans isomers (Miyawaki et al., 2004).

Molecular Structure Analysis

The structure of related compounds often features intricate molecular arrangements, with various functional groups contributing to their reactivity and physical properties. For instance, the crystal structure of certain compounds demonstrates an octahedral geometry around the central atom, influenced by the surrounding ligands and solvent molecules (Arumugam et al., 2011).

Chemical Reactions and Properties

Thiazole and oxazepane derivatives undergo a range of chemical reactions, including reductions, cyclocondensations, and interactions with various reagents. These reactions often result in the formation of new rings, functional groups, or molecular configurations, as seen in the transformation of 1,2,3-thiadiazole derivatives to 1,2,5-trithiepanes (Miyawaki et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. For example, the solvate structures and hydrogen bonding patterns significantly impact the crystalline arrangement and stability of these compounds (Arumugam et al., 2011).

Chemical Properties Analysis

The chemical behavior of thiazole and oxazepane derivatives, including reactivity towards various reagents and conditions, defines their application in synthetic chemistry. The presence of electron-withdrawing or donating groups, heteroatoms, and other structural features modulate their chemical properties, enabling a wide range of synthetic applications (Miyawaki et al., 2004).

Scientific Research Applications

Catalytic Applications

- Oxidation of Alcohols and Hydrocarbons : The interaction of ligands with Mo-Y in ethanol leads to catalysts that can efficiently oxidize primary alcohols and hydrocarbons, demonstrating the compound's potential in catalytic oxidation processes (Ghorbanloo & Maleki Alamooti, 2017).

Synthesis and Chemical Reactions

- Ring Enlargement Reactions : Ethyl 1,2,3-thiadiazole-4-carboxylate, when reacted with samarium and iodine in methanol, undergoes ring enlargement, highlighting the compound's reactivity and potential in organic synthesis (Miyawaki, Suzuki, & Morikawa, 2004).

- Antimicrobial Synthesis : Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been synthesized and shows moderate antimicrobial activity, indicating potential pharmaceutical applications (Sah, Bidawat, Seth, & Gharu, 2014).

Photoreaction and Photochromic Performance

- Photochromic Properties : Dithiazolylethenes with pyridyl and N-methylpyridinium groups show color changes upon irradiation with light, suggesting applications in photochromic materials and optical sensing (Irie & Takami, 2007).

Enantioselective Synthesis

- Stereochemical Control in Synthesis : Studies on stereoselective enzymatic acylation and hydrolysis/methanolysis of various thiazol-2-yl-methanols show high enantiomeric enrichment, indicating its use in producing optically pure compounds (Pop, Lassalas, Bencze, Toșa, Nagy, Irimie, & Hoarau, 2012).

Molecular Aggregation Studies

- Aggregation Effects in Organic Solvents : Spectroscopic studies reveal that the aggregation of certain compounds is influenced by the structure of substituent groups and solvent effects, which is crucial for understanding molecular interactions in different environments (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

properties

IUPAC Name |

2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S2/c1-2-19-13-14-11(9-20-13)5-12(17)15-3-4-18-8-10(6-15)7-16/h9-10,16H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMNNLNMXIGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CS1)CC(=O)N2CCOCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

![8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569289.png)

![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)

![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)

![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)

![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)